14-Dehydrodelcosine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Dehydrodelcosine involves multiple steps, starting from simpler organic molecules. The exact synthetic routes are often proprietary, but they generally involve the formation of the norditerpenoid skeleton followed by specific functional group modifications to achieve the final structure.
Industrial Production Methods: Industrial production of this compound is typically achieved through extraction from natural sources, such as the Delphinium species. The extraction process involves solvent extraction, followed by purification steps like chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 14-Dehydrodelcosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the ketone groups within the structure.
Substitution: Functional groups in the molecule can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
14-Dehydrodelcosine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of norditerpenoid alkaloids.
Biology: Studies have explored its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of certain cancers.
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 14-Dehydrodelcosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with various enzymes and receptors in the body, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
14-Dehydrodelcosine is unique among norditerpenoid alkaloids due to its specific structure and biological activities. Similar compounds include:
These compounds share structural similarities but differ in their specific functional groups and biological activities, making this compound a distinct and valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
11-ethyl-8,9,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO7/c1-5-25-10-21(11-30-2)7-6-15(26)23-13-8-12-14(31-3)9-22(28,16(13)17(12)27)24(29,20(23)25)19(32-4)18(21)23/h12-16,18-20,26,28-29H,5-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVJFGOQJRGEPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6=O)OC)O)O)OC)O)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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